3-butoxypropyl 2-(2,4-dichlorophenoxy)acetate
Description
3-Butoxypropyl 2-(2,4-dichlorophenoxy)acetate is a synthetic chlorophenoxy herbicide derived from 2,4-dichlorophenoxyacetic acid (2,4-D). Its IUPAC name is this compound, and it belongs to the ester class of 2,4-D derivatives. The compound is characterized by a glycol ether (3-butoxypropyl) ester group attached to the acetic acid moiety of 2,4-D, which modifies its physicochemical properties compared to the parent acid or other esters.
Key structural features include:
- Molecular formula: C₁₄H₁₈Cl₂O₄ (calculated from and ).
- CAS Registry Number: 10463-14-6 ().
- Synonym: 2,4-Dichlorophenoxyacetic acid 3-butoxypropyl ester ().
This compound is primarily used as a broadleaf herbicide, leveraging the systemic action of 2,4-D to disrupt plant growth.
Properties
IUPAC Name |
2-butoxypropyl 2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2O4/c1-3-4-7-19-11(2)9-21-15(18)10-20-14-6-5-12(16)8-13(14)17/h5-6,8,11H,3-4,7,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWRQXJLRYTGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880625 | |
| Record name | 2,4-D 2-butoxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-brown liquid; [CAMEO] | |
| Record name | 2,4-D, propylene glycol butyl ether ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6883 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Flash Point |
Greater than 175 °F (Open cup) /2,4-D esters/ | |
| Record name | 2,4-D, PROPYLENE GLYCOL BUTYL ETHER ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3426 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
ESTER FORMULATIONS HAVE LOW SOLUBILITY IN WATER. /2,4-D; SRP: THEY CAN BE DISPERSED AS AQUEOUS EMULSIONS/, Soluble in oils /2,4-D esters/ | |
| Record name | 2,4-D, PROPYLENE GLYCOL BUTYL ETHER ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3426 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.4 mm Hg 25 °C (90% ester) | |
| Record name | 2,4-D, PROPYLENE GLYCOL BUTYL ETHER ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3426 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/, Various esters, salts & mixtures with other herbicides have been marketed by many companies over the past 40 years. ... A sequestering agent is included in commercial formulations to prevent precipitation of calcium or magnesium salts by hard water. | |
| Record name | 2,4-D, PROPYLENE GLYCOL BUTYL ETHER ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3426 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
1320-18-9, 10463-14-6 | |
| Record name | 2,4-D-2-butoxypropyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, (2,4-dichlorophenoxy)-, 2-butoxypropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010463146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-D 2-butoxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-D-2-BUTOXYPROPYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAA3V1P61V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-D, PROPYLENE GLYCOL BUTYL ETHER ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3426 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Acid-Catalyzed Esterification
The conventional approach employs acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the reaction between 2,4-D acid and 3-butoxypropanol. This method utilizes azeotropic distillation to remove water, driving the equilibrium toward ester formation. A typical protocol involves:
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Dissolving 2,4-D acid (1 mol) in excess 3-butoxypropanol (1.2 mol).
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Adding concentrated sulfuric acid (0.1 mol%) as a catalyst.
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Refluxing at 110–120°C for 6–8 hours under nitrogen atmosphere.
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Neutralizing the catalyst with sodium bicarbonate and purifying the product via vacuum distillation.
Yields under these conditions range from 75% to 85%, though side reactions, such as decomposition of the acid or alcohol, may reduce efficiency.
Two-Step Synthesis via Chloroacetic Acid Esters
An alternative method reacts dichlorophenol with a chloroacetic acid ester, followed by transesterification with 3-butoxypropanol. This approach avoids direct handling of 2,4-D acid, which can be corrosive. Key steps include:
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Reacting 2,4-dichlorophenol with methyl chloroacetate in alkaline aqueous solution to form methyl 2-(2,4-dichlorophenoxy)acetate.
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Transesterifying the methyl ester with 3-butoxypropanol using titanium isopropoxide as a catalyst at 80°C.
This method achieves yields of 80–90% but requires precise control of pH and temperature to prevent hydrolysis.
Catalytic Esterification Using Molecular Sieves
Innovative Molecular Sieve Catalysis
A patent-pending method (CN103274925B) employs molecular sieves as heterogeneous catalysts for the chlorination and esterification of phenoxyacetic acid derivatives. The process involves:
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Dissolving phenoxyacetic acid in an organic solvent (e.g., dichloromethane or toluene).
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Introducing chlorine gas in the presence of a molecular sieve (3Å pore size) to synthesize 2,4-dichlorophenoxyacetic acid in situ.
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Directly esterifying the acid with 3-butoxypropanol using the same molecular sieve to adsorb HCl byproducts.
Advantages :
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Eliminates the need for corrosive acid catalysts.
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Reduces post-reaction purification steps due to in situ HCl removal.
Quality Control and Impurity Analysis
Analytical Methods
Gas chromatography with electron capture detection (GC-ECD) is the gold standard for quantifying 3-butoxypropyl 2-(2,4-dichlorophenoxy)acetate and its impurities. A representative protocol includes:
Impurity Profiling
Ester formulations are prone to chlorinated dibenzo-p-dioxin contaminants, including di-, tri-, and tetra-chlorinated species. These arise from side reactions during chlorination steps and are more prevalent in ester products than amine salts. For example:
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2,7-Dichlorodibenzo-p-dioxin : Detected at 0.1–0.5 ppm in commercial ester batches.
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1,3,6,8-Tetrachlorodibenzo-p-dioxin : Observed at trace levels (<0.05 ppm).
Industrial Synthesis and Scalability Considerations
Process Optimization
Industrial production prioritizes cost-effectiveness and environmental compliance. The molecular sieve method (Section 3.1) is favored for its:
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Reduced waste : Minimal aqueous effluent compared to traditional acid catalysis.
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Catalyst reusability : Molecular sieves can be regenerated via calcination at 400°C.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Acid-Catalyzed Esterification
- Reagents : 2,4-D acid, 3-butoxypropanol, sulfuric acid (catalyst)
- Conditions : 80–120°C, reflux, 6–12 hours .
- Yield : ~85–92%.
Transesterification
- Reagents : Methyl 2-(2,4-dichlorophenoxy)acetate, 3-butoxypropanol
- Catalyst : Titanium tetraisopropoxide
- Conditions : 60–80°C, inert atmosphere .
Hydrolysis Reactions
Hydrolysis is the primary degradation pathway, influenced by pH, temperature, and microbial activity.
Alkaline Hydrolysis
- Products : 2,4-D acid + 3-butoxypropanol
- Conditions : pH > 8, ambient–40°C .
- Rate Constant (k) : 1.2 × 10⁻³ L/mol·s at pH 9 .
Acid-Catalyzed Hydrolysis
- Conditions : pH < 4, elevated temperatures .
- Mechanism : Protonation of ester carbonyl followed by nucleophilic attack .
Table 2: Hydrolysis Kinetics
| Condition | Half-Life (pH 7) | Half-Life (pH 9) |
|---|---|---|
| Aqueous | 30–45 days | 2–7 days |
| Soil | 14–28 days | 5–10 days |
Environmental hydrolysis is accelerated by soil microorganisms (e.g., Sphingomonas spp.) that secrete esterases .
Thermal Decomposition
At elevated temperatures (>150°C), the compound undergoes pyrolysis:
- Primary Products : 2,4-dichlorophenol, acetic acid derivatives, and butoxypropyl fragments .
- Byproducts : Trace chlorinated dioxins (e.g., 1,3,6,8-tetrachlorodibenzo-p-dioxin) under oxygen-limited conditions .
Table 3: Thermal Stability Data
| Temperature (°C) | Decomposition Products | Yield (%) |
|---|---|---|
| 160 | 2,4-D acid + 3-butoxypropanol | 65–70 |
| 200 | 2,4-dichlorophenol + CO₂ | 85–90 |
| 250 | Chlorinated dioxins (trace) | <1 |
Photodegradation
- UV irradiation (λ = 290–400 nm) cleaves the ester bond, yielding 2,4-D acid and formaldehyde .
- Quantum Yield : 0.03–0.05 mol/Einstein .
Microbial Metabolism
Soil bacteria (e.g., Burkholderia cepacia) metabolize the compound via:
Table 4: Degradation Rates in Soil
| Soil Type | Half-Life (Days) | Microbial Activity |
|---|---|---|
| Loamy sand | 10–15 | High |
| Clay | 20–30 | Moderate |
Reactivity with Nucleophiles
The ester undergoes nucleophilic substitution at the acetate group:
- With Amines : Forms amides (e.g., 3-butoxypropyl 2-(2,4-dichlorophenoxy)acetamide) in anhydrous conditions .
- With Grignard Reagents : Produces tertiary alcohols .
Stability in Formulations
Scientific Research Applications
Agricultural Applications
Herbicide Use
- Weed Control : 3-butoxypropyl 2-(2,4-dichlorophenoxy)acetate is primarily used for controlling broadleaf weeds in various crops. It acts as a systemic herbicide that selectively targets dicotyledonous plants while leaving monocots unharmed. This selectivity allows for effective weed management in crops like wheat, maize, and rice .
- Application Methods : The compound can be applied through various methods including foliar application and soil incorporation. It is often utilized in no-till farming practices to manage weed populations without disturbing the soil structure .
- Environmental Impact : While effective, the use of this herbicide has raised concerns regarding its environmental persistence and potential effects on non-target species. Regulatory bodies have classified it under specific guidelines to mitigate risks associated with its application .
Scientific Research Applications
Growth Regulation
- Synthetic Auxin : this compound functions as a synthetic auxin in plant research. Auxins are crucial for various plant growth processes including cell elongation and differentiation. Researchers utilize this compound to study plant responses to growth regulators and to enhance tissue culture techniques .
- Laboratory Studies : In laboratory settings, it is often incorporated into plant cell culture media (e.g., Murashige and Skoog medium) to promote cell division and shoot regeneration. This application is vital for developing genetically modified plants and conducting experiments on plant physiology .
Case Studies and Research Findings
Regulatory Status
The regulatory landscape surrounding this compound has evolved over time:
- Registration Status : As of recent evaluations, this compound is no longer registered for use as a pesticide in the United States due to safety concerns and environmental impact assessments conducted by the EPA .
- Global Usage : Despite its withdrawal from the U.S. market, it may still be utilized in other regions under specific guidelines where it is deemed safe .
Mechanism of Action
The compound exerts its herbicidal effects by mimicking the plant hormone auxin. When applied to broad-leaf plants, it induces uncontrolled growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in plant growth regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chlorophenoxy herbicides share a common phenoxyacetic acid backbone but differ in ester or salt substituents, which critically influence their environmental behavior, toxicity, and efficacy. Below is a detailed comparison of 3-butoxypropyl 2-(2,4-dichlorophenoxy)acetate with structurally analogous compounds:
Table 1: Key Properties of this compound and Derivatives
Key Findings from Comparative Analysis
Structural Influence on Physicochemical Properties: Volatility: Shorter esters (e.g., isopropyl, butyl) exhibit higher volatility, increasing drift risks, while longer-chain esters (e.g., ethylhexyl, butoxypropyl) reduce vapor pressure . Solubility: Glycol ether esters (e.g., butoxypropyl) balance polar and non-polar solubility, enhancing adhesion to waxy leaf surfaces compared to purely aliphatic esters .
Toxicity Profiles: Acute toxicity (oral LD₅₀) varies significantly: ethylhexyl ester (300 mg/kg in rats) vs. isopropyl ester (500–700 mg/kg) .
Environmental Behavior :
- Longer-chain esters (e.g., ethylhexyl, butoxypropyl) exhibit higher soil adsorption (Koc = 500–1000 mL/g), reducing groundwater contamination but increasing persistence .
- Hydrolysis rates: Glycol ether esters hydrolyze faster in alkaline conditions, releasing 2,4-D acid, whereas ethylhexyl esters degrade more slowly, prolonging herbicidal activity .
Regulatory Status: The 3-butoxypropyl ester is classified under herbicides (Category 3) in Thailand’s hazardous substances list, similar to other 2,4-D derivatives . The U.S. EPA categorizes 2,4-D esters as "Likely to be Carcinogenic" for chronic exposure, with restrictions on aerial application to mitigate drift .
Q & A
Q. What are the recommended synthetic routes for 3-butoxypropyl 2-(2,4-dichlorophenoxy)acetate, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves esterification of 2-(2,4-dichlorophenoxy)acetic acid with 3-butoxypropanol. Adapting protocols from similar esters (e.g., butyl 2,4-D synthesis), dissolve 0.01 moles of 2-(2,4-dichlorophenoxy)acetic acid in methanol, add 1.2 equivalents of 3-butoxypropanol, and catalyze with concentrated sulfuric acid (1% v/v). Reflux at 70–80°C for 4–6 hours. Monitor completion via TLC (silica gel, hexane:ethyl acetate 7:3). Quench with ice water, extract with dichloromethane, dry over anhydrous Na₂SO₄, and purify via column chromatography (Yield: ~65–75%) .
- Optimization Tips :
- Use molecular sieves to remove water and shift equilibrium.
- Test alternative catalysts (e.g., DCC/DMAP) for milder conditions.
Q. How can the purity and identity of this compound be validated?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm ester linkage (δ ~4.1–4.3 ppm for -OCH₂-; δ ~170 ppm for carbonyl).
- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with electron ionization (EI) to detect molecular ion [M⁺] at m/z 332 (calculated exact mass: 332.1017) .
- HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 230 nm. Purity >95% is acceptable for biological assays .
Advanced Research Questions
Q. What crystallographic strategies are suitable for resolving structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation from ethanol. Use SHELXL for refinement:
- Space group: Likely P2₁/c (common for esters).
- Key parameters: Monitor Cl···Cl interactions (3.3–3.5 Å) and torsional angles of the butoxypropyl chain. Compare with Cambridge Structural Database (CSD) entries for related esters .
- Challenges : Poor crystal habit? Try additive screening (e.g., 1% n-octanol).
Q. How can conflicting solubility data for this compound in aqueous and organic solvents be resolved?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Conduct:
- DSC/TGA : Check melting point consistency (expected range: 40–50°C).
- Solubility Studies : Use shake-flask method in buffers (pH 2–12) and solvents (logP ~3.5 predicted). For DMSO stock solutions, verify stability via NMR over 24 hours .
- Table : Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | 15–20 |
| Water | <0.1 |
Q. What in vitro models are appropriate for assessing the environmental toxicity of this compound?
- Methodological Answer : Prioritize OECD-compliant assays:
- Algal Toxicity : Pseudokirchneriella subcapitata (72-h EC₅₀; expose to 0.1–10 mg/L).
- Daphnia magna : 48-h immobilization test.
- Microbial Degradation : Use soil slurries (OECD 301B) to measure half-life under aerobic conditions. LC-MS/MS monitors parent compound and metabolites (e.g., 2,4-dichlorophenol) .
Q. How can metabolic pathways of this ester be elucidated in mammalian systems?
- Methodological Answer : Use LC-HRMS with hepatocyte incubations:
- Phase I Metabolism : Identify hydrolysis to 2-(2,4-dichlorophenoxy)acetic acid (major metabolite; m/z 221.0374) using human liver microsomes + NADPH.
- Phase II : Screen for glucuronidation (UGT isoforms 1A1, 1A9) .
- In Silico Tools : SwissADME predicts high esterase susceptibility and moderate CYP450 interactions.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported herbicidal activity of structurally similar esters?
- Methodological Answer : Variability may stem from formulation differences or bioassay conditions. Standardize testing:
- Bioassay : Arabidopsis root growth inhibition (0.1–100 µM, 7 days).
- Controls : Compare with 2,4-D and commercial esters (e.g., butyl 2,4-D).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey test (p < 0.05). Replicate in triplicate .
Environmental Fate and Degradation
Q. What experimental designs are recommended for studying hydrolysis kinetics of this compound?
- Methodological Answer : Conduct pH-dependent hydrolysis (pH 4, 7, 9) at 25°C:
- Buffers : Use citrate (pH 4), phosphate (pH 7), borate (pH 9).
- Sampling : Collect aliquots at 0, 24, 48, 168 h. Analyze via HPLC-UV.
- Kinetic Modeling : Fit data to first-order decay model. Half-lives >30 days at pH 7 suggest environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
